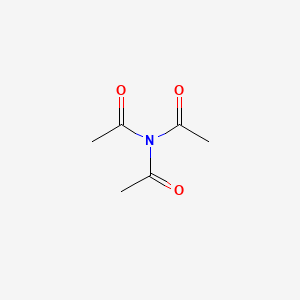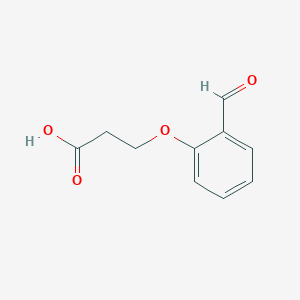
3-(2-Formylphenoxy)propanoic acid
Übersicht
Beschreibung
“3-(2-Formylphenoxy)propanoic acid” is an organic compound with the molecular formula C10H10O4 . In the structure of this compound, the carboxyl group forms a catemer motif in the [100] direction instead of the expected dimeric structures. The carboxylic acid group is found in the syn conformation and the three-dimensional organization in the crystal is based on C-H⋯O and O-H⋯O interactions .
Molecular Structure Analysis
The molecular structure of “3-(2-Formylphenoxy)propanoic acid” is characterized by a carboxyl group that forms a catemer motif in the [100] direction . The carboxylic acid group is found in the syn conformation . The three-dimensional organization in the crystal is based on C-H⋯O and O-H⋯O interactions .Physical And Chemical Properties Analysis
The molecular formula of “3-(2-Formylphenoxy)propanoic acid” is C10H10O4 . It has an average mass of 194.184 Da and a monoisotopic mass of 194.057907 Da .Wissenschaftliche Forschungsanwendungen
Alternative to Phenolation in Polybenzoxazine Synthesis
3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-(2-Formylphenoxy)propanoic acid, has been explored as a renewable building block in the synthesis of polybenzoxazines. It is used to enhance the reactivity of molecules bearing hydroxyl groups, offering a sustainable alternative to phenol. This approach leads to the synthesis of materials with promising thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Potential in Anti-Inflammatory Activities
Compounds structurally similar to 3-(2-Formylphenoxy)propanoic acid have shown modest inhibitory activities against inflammation. In a study, phenolic compounds from the leaves of Eucommia ulmoides Oliv., including derivatives of 3-(2-Formylphenoxy)propanoic acid, demonstrated inhibitory effects on LPS-induced NO production in macrophage cells (Ren et al., 2021).
Role in Biolabel Synthesis
A study highlighted the synthesis of a fluorescent biolabel from 3-(4-hydroxyphenyl)propanoic acid, an analog of 3-(2-Formylphenoxy)propanoic acid. The research demonstrated the compound's efficacy by attaching it to rabbit IgG, suggesting its potential in biolabeling applications (Briggs et al., 2002).
Application in Chemical Synthesis
3-(2-Formylphenoxy)propanoic acid and its derivatives have been utilized in the synthesis of various chemical compounds. For instance, a study described the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids with a furan or thiophene nucleus, employing a related compound in the process (Kitagawa et al., 2004).
Photophysical Properties in Hybrid Materials
Lanthanide-centered hybrid materials using modified functional bridge chemicals, including 1,3-Bis(2-formylphenoxy)-2-propanol (a derivative of 3-(2-Formylphenoxy)propanoic acid), have been developed. These materials exhibit enhanced luminescent properties, indicating their potential in photophysical applications (Liu & Yan, 2008).
Metabolite Analysis in Human Health Research
A metabolite structurally related to 3-(2-Formylphenoxy)propanoic acid, 3-hydroxy-3-(3-hydroxyphenyl)propanoic acid, has been analyzed in human biological matrices. Its quantification is important in studies related to schizophrenia and autism, underlining the relevance of such compounds in health research (Obrenovich et al., 2018).
Safety and Hazards
Based on the safety data sheet of a similar compound, 2-(4-Formylphenoxy)propanoic acid, it is toxic if swallowed . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
Eigenschaften
IUPAC Name |
3-(2-formylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-7-8-3-1-2-4-9(8)14-6-5-10(12)13/h1-4,7H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDHETRMCZUOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589805 | |
| Record name | 3-(2-Formylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Formylphenoxy)propanoic acid | |
CAS RN |
64603-71-0 | |
| Record name | 3-(2-Formylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-formylphenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




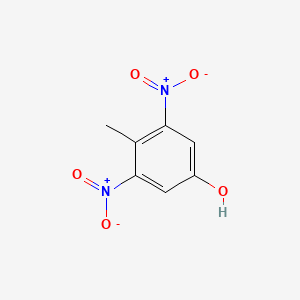


![Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B3055339.png)


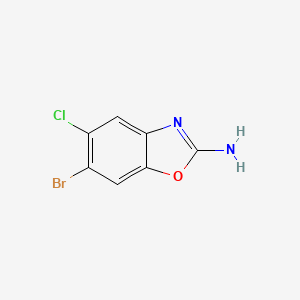
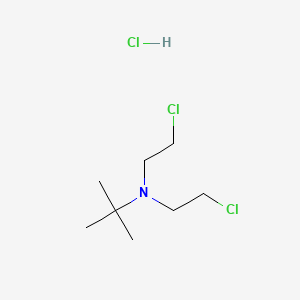
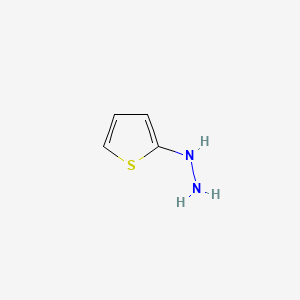

![Benzenamine, 4-(4-morpholinyl)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B3055352.png)
